Hematoporphyrin IX dimethyl ester

Description

The exact mass of the compound Hematoporphyrin IX dimethyl ester is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Porphyrins - Hematoporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hematoporphyrin IX dimethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hematoporphyrin IX dimethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[8,13-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,21-22,39-42H,9-12H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXJDOVVTYSVAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hematoporphyrin IX Dimethyl Ester: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematoporphyrin (B191378) IX dimethyl ester is a synthetic derivative of hematoporphyrin IX, a naturally occurring porphyrin found in hemoglobin. This molecule has garnered significant interest within the scientific community, particularly for its photosensitizing properties, which are leveraged in photodynamic therapy (PDT) for the treatment of various cancers and other diseases.[1][2] This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies associated with Hematoporphyrin IX dimethyl ester, intended to serve as a comprehensive resource for researchers and professionals in drug development.

Chemical Structure and Properties

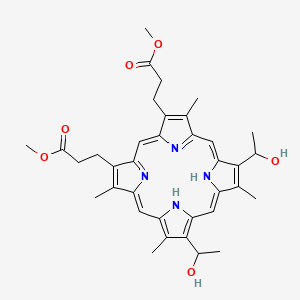

Hematoporphyrin IX dimethyl ester possesses a core porphyrin macrocycle, a large heterocyclic ring consisting of four modified pyrrole (B145914) subunits interconnected at their α carbon atoms via methine bridges. The peripheral positions of the macrocycle are substituted with methyl, propionic acid methyl ester, and 1-hydroxyethyl groups.

Structure:

-

IUPAC Name: methyl 3-[8,13-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate[3]

-

Molecular Formula: C₃₆H₄₂N₄O₆[3]

-

Canonical SMILES: CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)O[3]

-

InChI Key: LOXJDOVVTYSVAS-UHFFFAOYSA-N[3]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of Hematoporphyrin IX dimethyl ester.

| Property | Value | Source |

| Molecular Weight | 626.74 g/mol | [4] |

| Appearance | Powder or liquid | - |

| Melting Point | 225-228 °C (for the related Protoporphyrin IX dimethyl ester) | [5] |

| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF), Acetone, Chloroform (B151607), Diethyl ether, Ethyl acetate, Methanol (B129727) | - |

| XLogP3 | 2.8 | [3] |

| Topological Polar Surface Area | 150 Ų | [3] |

| Hydrogen Bond Donor Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 10 | [3] |

| Rotatable Bond Count | 11 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Hematoporphyrin IX dimethyl ester. Below are typical spectral data obtained for this compound.

UV-Visible Spectroscopy:

The UV-Vis spectrum of porphyrins is characterized by an intense Soret band in the near-UV region and several weaker Q-bands in the visible region. For a related compound, Protoporphyrin IX dimethyl ester in chloroform, the Soret band is observed around 407 nm with a molar extinction coefficient of approximately 171,000 M⁻¹cm⁻¹.[6] The exact positions and intensities of these bands for Hematoporphyrin IX dimethyl ester can be influenced by the solvent.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry:

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The fragmentation of porphyrin esters typically involves the loss of the ester groups and side chains.[9][10][11] A high-resolution mass spectrum would confirm the elemental composition of the parent ion.

Experimental Protocols

Synthesis of Hematoporphyrin IX Dimethyl Ester:

A common method for the synthesis of Hematoporphyrin IX dimethyl ester is the esterification of Hematoporphyrin IX.

-

Materials: Hematoporphyrin IX, Methanol, Sulfuric acid (catalytic amount).

-

Procedure:

-

Suspend Hematoporphyrin IX in anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux the mixture until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent such as chloroform or dichloromethane.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification by Column Chromatography:

The crude Hematoporphyrin IX dimethyl ester can be purified using column chromatography.

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh).

-

Mobile Phase: A gradient of methanol in chloroform (e.g., 0-5% methanol).

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.

-

Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity by increasing the percentage of methanol.

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the purified Hematoporphyrin IX dimethyl ester.[12][13]

-

Mechanism of Action in Photodynamic Therapy

Hematoporphyrin IX dimethyl ester functions as a photosensitizer in PDT.[1] The mechanism involves the generation of cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength.

References

- 1. What is Hematoporphyrin used for? [synapse.patsnap.com]

- 2. biomedres.us [biomedres.us]

- 3. Hematoporphyrin IX dimethyl ester | C36H42N4O6 | CID 169446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HEMATOPORPHYRIN IX DIMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. 原卟啉 IX 二甲酯 ~90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Protoporphyrin IX dimethyl ester [omlc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tandem Mass Spectrometry of Bilin Tetrapyrroles by Electrospray Ionization and Collision Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. researchgate.net [researchgate.net]

- 12. merckmillipore.com [merckmillipore.com]

- 13. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Synthesis and Purification of Hematoporphyrin IX Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Hematoporphyrin IX dimethyl ester, a crucial molecule in various scientific and therapeutic fields, notably in photodynamic therapy. This document details the experimental protocols, from the starting material hemin (B1673052) to the final purified product, and presents the relevant quantitative data in a clear and accessible format.

Synthesis of Hematoporphyrin IX Dimethyl Ester

The synthesis of Hematoporphyrin IX dimethyl ester is a multi-step process that begins with the extraction and modification of hemin, a readily available starting material. The overall process involves the conversion of hemin to Protoporphyrin IX, followed by the hydration of the vinyl groups to yield Hematoporphyrin IX, and finally, the esterification of the carboxylic acid moieties to obtain the desired dimethyl ester.

Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of Hematoporphyrin IX dimethyl ester.

Experimental Protocols

Step 1: Synthesis of Protoporphyrin IX from Hemin

This procedure involves the removal of the central iron atom from hemin and the simultaneous conversion of the ethyl groups to vinyl groups.

-

Materials: Hemin, Iron(II) sulfate (B86663), Hydrochloric acid, Acetic acid, Diethyl ether, Sodium acetate (B1210297).

-

Procedure:

-

A solution of hemin in a mixture of acetic acid and hydrochloric acid is prepared.

-

A solution of iron(II) sulfate in hydrochloric acid is added to the hemin solution.

-

The reaction mixture is heated under reflux for a specified period.

-

After cooling, the mixture is poured into a saturated sodium acetate solution.

-

The precipitated Protoporphyrin IX is collected by filtration, washed with water, and dried.

-

Step 2: Synthesis of Hematoporphyrin IX from Protoporphyrin IX

This step involves the hydration of the two vinyl groups of Protoporphyrin IX to form the corresponding 1-hydroxyethyl groups of Hematoporphyrin IX.[1]

-

Materials: Protoporphyrin IX, Hydrobromic acid in acetic acid, Sodium hydroxide (B78521).

-

Procedure:

-

Protoporphyrin IX is dissolved in a solution of hydrobromic acid in glacial acetic acid.

-

The mixture is allowed to stand in the dark at room temperature for several days to ensure complete hydration.

-

The reaction mixture is then neutralized with a sodium hydroxide solution.

-

The precipitated Hematoporphyrin IX is collected by filtration, washed thoroughly with water, and dried.

-

Step 3: Esterification of Hematoporphyrin IX

The final step is the Fischer esterification of the two propionic acid side chains of Hematoporphyrin IX to yield the dimethyl ester.

-

Materials: Hematoporphyrin IX, Methanol (B129727), Concentrated Sulfuric Acid, Chloroform (B151607), Sodium bicarbonate solution.

-

Procedure:

-

Hematoporphyrin IX is suspended in anhydrous methanol.

-

Concentrated sulfuric acid is added dropwise as a catalyst.

-

The mixture is stirred at room temperature in the dark for approximately 12 hours.[2]

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in chloroform and washed with a dilute sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude Hematoporphyrin IX dimethyl ester.

-

Purification of Hematoporphyrin IX Dimethyl Ester

Purification of the crude product is essential to obtain Hematoporphyrin IX dimethyl ester of high purity, suitable for research and clinical applications. A combination of column chromatography and crystallization is typically employed.

Purification Workflow

Caption: General workflow for the purification of Hematoporphyrin IX dimethyl ester.

Experimental Protocols

Method 1: Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Eluent: A gradient of hexane (B92381) and dichloromethane (B109758) is commonly used. A typical starting eluent is 70:30 dichloromethane/hexane.[3]

-

Procedure:

-

A slurry of silica gel in the initial eluent is packed into a glass column.

-

The crude Hematoporphyrin IX dimethyl ester is dissolved in a minimum amount of dichloromethane and adsorbed onto a small amount of silica gel.

-

The solvent is evaporated, and the dry, adsorbed sample is loaded onto the top of the column.

-

The column is eluted with the solvent system, and fractions are collected.

-

The fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

The pure fractions are combined, and the solvent is removed under reduced pressure.

-

Method 2: Crystallization

-

Solvent System: A mixture of chloroform and methanol (1:3 v/v) is a suitable solvent system for the crystallization of porphyrin dimethyl esters.[2]

-

Procedure:

-

The partially purified Hematoporphyrin IX dimethyl ester from column chromatography is dissolved in a minimum amount of hot chloroform.

-

Methanol is slowly added until the solution becomes slightly turbid.

-

The solution is allowed to cool slowly to room temperature and then placed in a refrigerator to facilitate complete crystallization.

-

The crystalline solid is collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.

-

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of Hematoporphyrin IX dimethyl ester.

| Synthesis Step | Reactants | Key Reagents | Typical Yield | Reference |

| Esterification of Protoporphyrin IX | Protoporphyrin IX, Methanol | H₂SO₄ | 79% | [2] |

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₂N₄O₆ | [4] |

| Molecular Weight | 626.75 g/mol | [5] |

| Purity (Commercially available) | ≥97% | [5] |

Spectroscopic Data

UV-Vis Absorption Spectrum of Protoporphyrin IX Dimethyl Ester in Chloroform

| Peak (Soret Band) | Molar Extinction Coefficient (ε) | Reference |

| ~407 nm | ~171,000 M⁻¹cm⁻¹ | [6] |

Note: The UV-Vis spectrum of Hematoporphyrin IX dimethyl ester is expected to be similar to that of Protoporphyrin IX dimethyl ester, with characteristic Soret and Q-bands.

¹H and ¹³C NMR Data

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis and purification of Hematoporphyrin IX dimethyl ester. By following the detailed protocols, researchers and professionals in drug development can obtain this vital compound in high purity. The provided data serves as a benchmark for the characterization and quality control of the synthesized product. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity, facilitating its application in advanced research and therapeutic development.

References

- 1. Hematoporphyrin - Wikipedia [en.wikipedia.org]

- 2. Protoporphyrin IX dimethyl ester synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Hematoporphyrin IX dimethyl ester | C36H42N4O6 | CID 169446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Protoporphyrin IX dimethyl ester [omlc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Hematoporphyrin IX Dimethyl Ester in Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to elicit cytotoxic effects, primarily for the treatment of cancer. Hematoporphyrin (B191378) IX dimethyl ester (HPDME), a derivative of protoporphyrin IX, is a crucial component of the first-generation photosensitizer mixture known as hematoporphyrin derivative (HpD). This technical guide provides a comprehensive overview of the mechanism of action of HPDME in PDT, detailing its photochemical and photobiological properties, cellular uptake and localization, and the intricate signaling pathways that lead to cell death. This document is intended to serve as a resource for researchers and professionals in the fields of oncology, photomedicine, and drug development.

Photochemical and Photobiological Mechanism

The efficacy of HPDME in PDT is rooted in its ability to generate reactive oxygen species (ROS) upon activation by light of a specific wavelength. This process can be delineated into a series of photophysical and photochemical events.

Light Absorption and Excitation

HPDME, like other porphyrins, possesses a characteristic absorption spectrum with an intense Soret band in the blue region of the visible spectrum and several weaker Q-bands at longer wavelengths. A related hematoporphyrin derivative, BL-1, exhibits a Soret band at approximately 401 nm and Q-bands at 498 nm, 532 nm, 569 nm, and 622 nm.[1] Upon absorption of a photon of appropriate energy, the HPDME molecule transitions from its ground state (S₀) to an excited singlet state (S₁).

Generation of Reactive Oxygen Species (ROS)

The excited singlet state is short-lived and can decay back to the ground state via fluorescence or can undergo intersystem crossing to a more stable, longer-lived triplet state (T₁). The triplet state is the key intermediate in the generation of cytotoxic ROS and can initiate two types of photochemical reactions:

-

Type I Reaction: The triplet-state photosensitizer can directly interact with biological substrates, such as lipids, proteins, or nucleic acids, through electron or hydrogen transfer, leading to the formation of radical ions and other free radicals. These radicals can then react with molecular oxygen to produce various ROS, including superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH).

-

Type II Reaction: The triplet-state photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), which is unique in that it exists in a triplet state. This energy transfer results in the formation of the highly reactive and cytotoxic singlet oxygen (¹O₂). The Type II reaction is considered the predominant mechanism of cell killing in PDT for most porphyrin-based photosensitizers.

The quantum yield of singlet oxygen (ΦΔ) is a critical parameter for evaluating the efficacy of a photosensitizer. For Hematoporphyrin IX dimethyl ester, the singlet oxygen quantum yield has been measured to be 0.60 in N,N-dimethylformamide (DMF).

Cellular Uptake and Subcellular Localization

The selective accumulation and specific subcellular localization of HPDME are critical determinants of its photodynamic efficacy.

Cellular Uptake

While specific quantitative data for the cellular uptake kinetics of pure Hematoporphyrin IX dimethyl ester are limited, studies on the closely related hematoporphyrin derivative (HpD) provide valuable insights. The uptake of HpD by cancer cells is a time- and concentration-dependent process. For instance, in KYSE-150 human esophageal squamous cell carcinoma cells, a substantial amount of HpD is absorbed within 4 hours of incubation, with uptake appearing to plateau after this time.[2] In various lung cancer cell lines, the uptake of HpD also increases over time.[3] The uptake mechanism is thought to involve the initial weak binding of monomers and dimers to the outer cell membrane, followed by a slower distribution into intracellular sites in a more strongly-bound form.[4] The lower extracellular pH of some tumor microenvironments may enhance the uptake of certain porphyrins that become more lipophilic at lower pH.[5]

Subcellular Localization

Following cellular uptake, HPDME and its derivatives distribute to various subcellular compartments. Fluorescence microscopy studies on bladder tumor cells have shown that after a 30-minute exposure to HpD, fluorescence is initially observed at the cell membrane and later (1-2 hours) in a perinuclear region of the cytoplasm.[6] Studies using subcellular fractionation and fluorescence microscopy have identified the mitochondria and nuclear membrane as key binding loci for HpD.[4] The localization pattern can be influenced by the physicochemical properties of the porphyrin; cationic porphyrins tend to accumulate in mitochondria, while anionic ones are often found in lysosomes.[7] The localization of the photosensitizer is a critical factor in determining the primary targets of photodamage and the subsequent cell death pathways. Localization in the mitochondria, for example, can directly initiate the intrinsic apoptotic pathway.[8]

Signaling Pathways in HPDME-Mediated Photodynamic Therapy

The ROS generated during HPDME-PDT induce oxidative stress and damage to cellular components, which in turn triggers a cascade of signaling events leading to cell death, primarily through apoptosis and necrosis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a major mechanism of cell death induced by HPDME-PDT. The process is orchestrated by a family of cysteine proteases called caspases.

-

Intrinsic (Mitochondrial) Pathway: HPDME-PDT-induced damage to the mitochondria leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator Caspase-9 . Activated Caspase-9, in turn, cleaves and activates the executioner Caspase-3 , which is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

-

Regulation by Bcl-2 Family Proteins: The release of cytochrome c from the mitochondria is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax promote its release, while anti-apoptotic members like Bcl-2 inhibit it. HPDME-PDT has been shown to modulate the expression of these proteins, leading to a pro-apoptotic balance.

Modulation of the PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth.[9][10][11][12] Aberrant activation of this pathway is a hallmark of many cancers. HPDME-PDT has been shown to inhibit this pro-survival pathway, thereby sensitizing cancer cells to apoptosis.

-

Upstream Activation: The PI3K/AKT pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface.[13] While the direct effect of HPDME-PDT on specific RTKs is not fully elucidated, the generation of ROS can lead to oxidative damage of membrane components, potentially interfering with receptor function.

-

Inhibition of Pathway Components: HPDME-PDT leads to a decrease in the phosphorylation (and thus activation) of key components of this pathway, including PI3K, AKT, and mTOR.

-

Downstream Effectors: The inhibition of mTOR by HPDME-PDT affects its downstream effectors, such as p70S6K and 4E-BP1 , which are critical regulators of protein synthesis and cell growth.[14][15][16][17] By suppressing the activity of these proteins, HPDME-PDT can halt the cellular machinery required for proliferation and survival.

Quantitative Data Summary

The following tables summarize the available quantitative data for Hematoporphyrin IX dimethyl ester and related hematoporphyrin derivatives.

Table 1: Photophysical Properties of Hematoporphyrin IX Dimethyl Ester

| Property | Value | Solvent | Reference |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.60 | DMF | - |

| Absorption Maxima (λmax) | Soret: ~401 nm; Q-bands: ~498, 532, 569, 622 nm | DMSO | [1] |

Note: Absorption maxima are for a related hematoporphyrin derivative, BL-1.

Table 2: In Vitro Phototoxicity of a Hematoporphyrin Derivative (BL-1)

| Cell Line | Compound | IC₅₀ (µM) | Light Dose | Reference |

| Eca-109 | BL-1 | 0.21 | 16 J/cm² | [1] |

| Eca-109 | HMME | 0.35 | 16 J/cm² | [1] |

Note: Data is for the hematoporphyrin derivative BL-1, not specifically HPDME. HMME (Hematoporphyrin monomethyl ether) is used as a comparator.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the mechanism of action of HPDME in PDT.

In Vitro Photodynamic Therapy Protocol

This protocol describes a general workflow for assessing the phototoxicity of HPDME against cancer cells in vitro.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

PDT Treatment: Treat the cells with HPDME and light as described in the in vitro PDT protocol.

-

MTT Addition: After the final incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Mix to ensure complete solubilization of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Following PDT treatment, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Cell Lysis: After PDT treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Hematoporphyrin IX dimethyl ester is a potent photosensitizer that exerts its cytotoxic effects in photodynamic therapy through a well-defined series of photochemical, photobiological, and cellular events. Upon light activation, it efficiently generates singlet oxygen, leading to oxidative damage, particularly to the mitochondria. This initiates the intrinsic apoptotic pathway and concomitantly inhibits the pro-survival PI3K/AKT/mTOR signaling cascade. The preferential accumulation of HPDME in tumor cells and its specific subcellular localization contribute to its therapeutic selectivity. A thorough understanding of these mechanisms is paramount for the rational design of novel photosensitizers and the optimization of PDT protocols for enhanced clinical outcomes. Further research is warranted to obtain more specific quantitative data on the cellular uptake and trafficking of pure HPDME and to fully delineate the upstream and downstream effectors of the signaling pathways it modulates.

References

- 1. biomedres.us [biomedres.us]

- 2. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cellular uptake of hematoporphyrin derivative in KK-47 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pH effects on the cellular uptake of four photosensitizing drugs evaluated for use in photodynamic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Subcellular localization of hematoporphyrin derivative in bladder tumor cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Subcellular localization of porphyrins using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer [pubmed.ncbi.nlm.nih.gov]

- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 14. Phosphorylated S6K1 and 4E-BP1 play different roles in constitutively active Rheb-mediated retinal ganglion cell survival and axon regeneration after optic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of p70S6K1-mediated Phosphorylation of eIF4B and PDCD4 Proteins in the Regulation of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of the p70 S6 kinase and phosphorylation of the 4E-BP1 repressor of mRNA translation by type I interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Singlet Oxygen Quantum Yield of Hematoporphyrin IX Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the singlet oxygen quantum yield of Hematoporphyrin IX dimethyl ester (HPDME), a crucial parameter for assessing its efficacy as a photosensitizer in photodynamic therapy (PDT). This document summarizes key quantitative data, details experimental protocols for quantum yield determination, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Concept: Singlet Oxygen and Photodynamic Therapy

Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to elicit a cytotoxic effect. Upon activation by light of a specific wavelength, a photosensitizer like Hematoporphyrin IX dimethyl ester transitions to an excited triplet state. This excited state can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a primary cytotoxic agent in Type II photosensitization, inducing cellular damage and apoptosis in target tissues, such as tumors. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen.

Quantitative Data: Singlet Oxygen Quantum Yield

The singlet oxygen quantum yield of Hematoporphyrin IX dimethyl ester and its related compounds is influenced by the solvent environment and the presence of metal ions. The following table summarizes key reported values.

| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Hematoporphyrin IX dimethyl ester (HPDME) | N,N-dimethyl formamide (B127407) (DMF) | 0.60 | [1][2] |

| Hematoporphyrin IX (Free Base) | Various Solvents | 0.44 - 0.85 | [3][4] |

| Hematoporphyrin Derivative (HpD) | - | ~0.64 | [5] |

| Zn HPDME | N,N-dimethyl formamide (DMF) | 0.40 | [1][2] |

| PdHPDME | N,N-dimethyl formamide (DMF) | 0.34 | [1][2] |

| Sn(OH)₂ HPDME | N,N-dimethyl formamide (DMF) | 0.28 | [1][2] |

| PtHPDME | N,N-dimethyl formamide (DMF) | 0.24 | [1][2] |

Experimental Protocols

The determination of the singlet oxygen quantum yield is critical for the evaluation of photosensitizers. Two primary methods are employed: an indirect chemical quenching method and a direct spectroscopic method.

Indirect Method: Chemical Quenching using 1,3-Diphenylisobenzofuran (B146845) (DPBF)

This method relies on the chemical reaction between singlet oxygen and a specific scavenger, 1,3-diphenylisobenzofuran (DPBF), which results in a measurable change in the scavenger's absorbance or fluorescence.

Materials:

-

Hematoporphyrin IX dimethyl ester (HPDME)

-

1,3-Diphenylisobenzofuran (DPBF)

-

A suitable solvent (e.g., N,N-dimethyl formamide - DMF)

-

A reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal)

-

UV-Vis Spectrophotometer

-

Light source with a monochromator or appropriate filters to excite the photosensitizer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare stock solutions of HPDME, the reference photosensitizer, and DPBF in the chosen solvent. The concentrations should be adjusted so that the absorbance of the photosensitizer at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects. The DPBF concentration is typically in the micromolar range.

-

Sample Preparation: In a quartz cuvette, mix the HPDME solution with the DPBF solution. The final concentration of the photosensitizer should be in the micromolar range, and the DPBF concentration should be sufficient to trap the generated singlet oxygen.

-

Irradiation: Irradiate the sample with monochromatic light at a wavelength where the photosensitizer absorbs but the DPBF does not. The light intensity should be kept constant throughout the experiment.

-

Monitoring DPBF Decay: At regular time intervals, monitor the decrease in the absorbance of DPBF at its absorption maximum (around 410-420 nm).

-

Data Analysis: The rate of DPBF decay is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated relative to the reference photosensitizer (ΦΔ_ref) using the following equation:

ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_a_ref / I_a_sample)

where:

-

k is the rate constant of DPBF decay, determined from the slope of a plot of ln(A₀/Aₜ) versus time (where A is the absorbance of DPBF).

-

I_a is the rate of light absorption by the photosensitizer, which can be determined from the incident light intensity and the absorbance of the photosensitizer.

-

Direct Method: Near-Infrared (NIR) Luminescence Detection

This method involves the direct detection of the weak phosphorescence emitted by singlet oxygen as it decays back to its ground state. This emission is centered around 1270 nm.

Materials:

-

Hematoporphyrin IX dimethyl ester (HPDME)

-

A suitable solvent (e.g., deuterated solvents to increase singlet oxygen lifetime)

-

A reference photosensitizer with a known singlet oxygen quantum yield

-

A sensitive spectrofluorometer capable of detection in the near-infrared region (e.g., equipped with a liquid nitrogen-cooled InGaAs detector)

-

Pulsed laser or a high-intensity continuous wave light source for excitation

-

Appropriate optical filters to remove scattered excitation light and fluorescence from the photosensitizer

Procedure:

-

Sample Preparation: Prepare a solution of HPDME in the chosen solvent in a quartz cuvette. The solution should be saturated with oxygen.

-

Excitation: Excite the sample with a light source at a wavelength strongly absorbed by the HPDME.

-

Detection of Luminescence: Using the NIR spectrofluorometer, scan the emission spectrum in the region of 1200-1350 nm to detect the characteristic singlet oxygen phosphorescence peak at approximately 1270 nm.

-

Quantum Yield Calculation: The integrated intensity of the singlet oxygen phosphorescence signal is proportional to the singlet oxygen quantum yield. The quantum yield of the sample (ΦΔ_sample) can be determined by comparing its signal intensity to that of a reference photosensitizer (ΦΔ_ref) with a known quantum yield, measured under identical experimental conditions (e.g., same solvent, excitation intensity, and absorbance at the excitation wavelength). The calculation is as follows:

ΦΔ_sample = ΦΔ_ref * (S_sample / S_ref)

where:

-

S is the integrated intensity of the singlet oxygen phosphorescence signal.

-

Visualizations

Mechanism of Type II Photosensitization

The following diagram illustrates the Jablonski diagram for the generation of singlet oxygen via a Type II photosensitization mechanism, which is the primary mode of action for Hematoporphyrin IX dimethyl ester.

Caption: Jablonski diagram of Type II photosensitization.

Experimental Workflow for Singlet Oxygen Quantum Yield Determination (DPBF Method)

The following diagram outlines the key steps in the experimental workflow for determining the singlet oxygen quantum yield using the DPBF chemical quenching method.

Caption: Experimental workflow for the DPBF method.

Potential Signaling Pathway in Photodynamic Therapy

Hematoporphyrin derivative (HpD)-mediated PDT has been shown to influence cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation. The generation of singlet oxygen can induce oxidative stress, leading to the modulation of this pathway and ultimately apoptosis.

Caption: HPDME-PDT and the PI3K/AKT/mTOR pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Two-dimensional singlet oxygen imaging with its near-infrared luminescence during photosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.cbc.osu.edu [research.cbc.osu.edu]

- 4. jasco-global.com [jasco-global.com]

- 5. Overview of Photosensitization in Animals - Integumentary System - Merck Veterinary Manual [merckvetmanual.com]

Beyond the Light: Unveiling the Non-Photodynamic Biological Activities of Hematoporphyrin IX Dimethyl Ester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematoporphyrin IX dimethyl ester (HPDME), a derivative of the well-known photosensitizer Hematoporphyrin IX, is attracting increasing interest for its biological activities that extend beyond the realm of photodynamic therapy (PDT). While its light-activated properties have been extensively studied, a growing body of evidence suggests that HPDME and its parent compounds possess intrinsic therapeutic potential independent of photoactivation. This technical guide provides a comprehensive overview of these non-PDT biological activities, focusing on antiviral, antimicrobial, and anticancer mechanisms. We delve into the molecular interactions of HPDME, including its ability to inhibit viral entry, disrupt bacterial integrity, modulate crucial cellular signaling pathways such as STAT3, and stabilize G-quadruplex DNA structures. This document aims to equip researchers and drug development professionals with a thorough understanding of HPDME's dark-state bioactivities, supported by quantitative data from related porphyrins, detailed experimental protocols, and visual representations of key molecular pathways and workflows.

Introduction

Hematoporphyrin IX and its derivatives have long been cornerstones of photodynamic therapy, leveraging their capacity to generate reactive oxygen species upon light exposure to induce localized cytotoxicity. However, the inherent chemical structure of these porphyrin rings confers a range of biological functionalities that are not contingent on light activation. Hematoporphyrin IX dimethyl ester (HPDME), with its modified propionic acid side chains, exhibits distinct physicochemical properties that influence its interactions with biological targets. This guide focuses exclusively on these light-independent activities, highlighting HPDME's potential as a lead compound for novel therapeutic strategies.

Antiviral Activity: A Light-Independent Mechanism

Recent studies have demonstrated that certain porphyrins, including derivatives of Protoporphyrin IX, can inhibit the entry of enveloped viruses in a light-independent manner. The proposed mechanism involves the direct interaction of the porphyrin with the viral lipid envelope, leading to a stiffening of the membrane and inhibition of the fusion process required for viral entry into host cells.

Quantitative Data for Porphyrin Antiviral Activity (Non-PDT)

| Porphyrin Derivative | Virus | Assay Type | IC50 (µM) | Reference |

| Protoporphyrin IX (PPIX) | Influenza A/Puerto Rico/8/34 (H1N1) | TCID50 reduction assay | 0.91 ± 0.25 | [1] |

| Protoporphyrin IX (PPIX) | Lassa virus (pseudotyped) | Luciferase reporter assay | 1.88 ± 0.34 | [1] |

| Protoporphyrin IX (PPIX) | Machupo virus (pseudotyped) | Luciferase reporter assay | 1.25 ± 0.21 | [1] |

| Protoporphyrin IX (PPIX) | SARS-CoV-2 (pseudotyped) | Luciferase reporter assay | 1.55 ± 0.28 | [1] |

Experimental Protocol: Light-Independent Viral Inactivation Assay

This protocol is designed to assess the direct, light-independent antiviral activity of HPDME.

-

Virus Preparation: A known titer of an enveloped virus (e.g., Influenza A virus) is prepared in a suitable buffer.

-

Compound Incubation: The virus suspension is incubated with various concentrations of HPDME (dissolved in a vehicle like DMSO, with a final concentration not exceeding 0.1%) in the dark at 37°C for a defined period (e.g., 1 hour).

-

Removal of Unbound Compound: The virus-compound mixture is subjected to ultracentrifugation to pellet the virus and remove unbound HPDME. The viral pellet is then resuspended in a fresh medium.

-

Infection of Host Cells: Confluent monolayers of susceptible host cells (e.g., MDCK for influenza) are infected with the treated virus.

-

Quantification of Viral Replication: After a suitable incubation period, the extent of viral replication is quantified using methods such as a plaque assay, TCID50 assay, or qPCR for viral RNA.

-

Data Analysis: The percentage of viral inhibition is calculated relative to a vehicle-treated control, and the IC50 value is determined.

Logical Workflow for Antiviral Screening

References

Hematoporphyrin IX Dimethyl Ester Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hematoporphyrin (B191378) IX dimethyl ester and its derivatives, focusing on their synthesis, physicochemical characteristics, and applications in photodynamic therapy (PDT). This document is intended to serve as a resource for researchers and professionals involved in the development of novel photosensitizers for therapeutic applications.

Introduction

Hematoporphyrin IX and its derivatives are a class of porphyrin-based photosensitizers that have been extensively studied for their utility in photodynamic therapy. These compounds can be activated by light of a specific wavelength to generate reactive oxygen species (ROS), which in turn induce cellular damage and death in targeted tissues. The esterification of the propionic acid side chains of Hematoporphyrin IX to form the dimethyl ester derivative can modify its physicochemical properties, such as lipophilicity, which can influence its cellular uptake, subcellular localization, and overall photodynamic efficacy. This guide delves into the core characteristics of Hematoporphyrin IX dimethyl ester derivatives, providing a foundation for their further development and application.

Synthesis of Hematoporphyrin IX Dimethyl Ester Derivatives

The synthesis of Hematoporphyrin IX dimethyl ester typically involves the esterification of Hematoporphyrin IX. While a variety of synthetic routes exist, a common approach involves the reaction of Hematoporphyrin IX with methanol (B129727) in the presence of an acid catalyst.

General Synthesis Protocol

A general protocol for the synthesis of Hematoporphyrin IX dimethyl ester is as follows:

-

Starting Material : Hematoporphyrin IX is used as the precursor.

-

Esterification : Hematoporphyrin IX is dissolved in a solution of methanol and a catalytic amount of a strong acid, such as sulfuric acid.

-

Reaction Conditions : The reaction mixture is typically stirred at room temperature in the dark to prevent photodegradation of the porphyrin.

-

Purification : The resulting Hematoporphyrin IX dimethyl ester is then purified using techniques such as crystallization or chromatography to yield the final product.

Note: This is a generalized protocol. Specific reaction times, temperatures, and purification methods may vary and should be optimized for each specific derivative being synthesized.

Physicochemical and Photophysical Properties

The therapeutic efficacy of a photosensitizer is intrinsically linked to its physicochemical and photophysical properties. While specific quantitative data for Hematoporphyrin IX dimethyl ester is not extensively available in the public domain, the general properties of hematoporphyrin derivatives (HpD) provide a useful benchmark.

Table 1: Physicochemical Properties of Hematoporphyrin IX Dimethyl Ester

| Property | Value |

| Molecular Formula | C36H42N4O6 |

| Molecular Weight | 626.74 g/mol |

| Appearance | Powder or liquid |

| Purity | Typically >97% |

Data sourced from commercially available information.

Table 2: Photophysical and Photochemical Properties of Hematoporphyrin Derivatives (HpD)

| Property | Description |

| Absorption Maxima (Soret Band) | ~400 nm |

| Absorption Maxima (Q-Bands) | Four distinct bands in the 500-650 nm range |

| Fluorescence Emission | Typically in the red region of the spectrum (~615 nm and ~675 nm) |

| Singlet Oxygen Quantum Yield | Varies depending on the specific derivative and solvent conditions |

| Molar Extinction Coefficient | High for the Soret band, lower for the Q-bands |

Note: The data in this table is for the general class of Hematoporphyrin Derivatives (HpD). The specific values for Hematoporphyrin IX dimethyl ester may vary.

Experimental Protocols

In Vitro Phototoxicity Assay

The phototoxic potential of Hematoporphyrin IX dimethyl ester derivatives is a critical parameter for their evaluation as PDT agents. A standard method to determine this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Culture : Human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer) are cultured in appropriate media and seeded in 96-well plates.

-

Incubation with Photosensitizer : Cells are incubated with varying concentrations of the Hematoporphyrin IX dimethyl ester derivative for a specific duration (e.g., 24 hours) in the dark.

-

Irradiation : The cells are then exposed to a light source with a wavelength corresponding to the absorption maximum of the photosensitizer (e.g., a 630 nm laser) at a defined light dose.

-

MTT Assay : Following irradiation, the MTT reagent is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine cell viability.

-

Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the photosensitizer required to reduce cell viability by 50% under the specified light conditions.

Cellular Uptake and Localization

Understanding the cellular accumulation and subcellular distribution of a photosensitizer is crucial for elucidating its mechanism of action.

Protocol:

-

Cell Culture and Incubation : Cells are cultured on coverslips or in appropriate imaging dishes and incubated with the Hematoporphyrin IX dimethyl ester derivative.

-

Fluorescence Microscopy : The intrinsic fluorescence of the porphyrin is utilized for visualization. Cells are washed to remove any unbound photosensitizer.

-

Subcellular Localization : Co-staining with fluorescent probes specific for different organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, DAPI for the nucleus) can be performed.

-

Image Analysis : Confocal laser scanning microscopy is used to acquire images and analyze the colocalization of the photosensitizer with the organelle-specific probes.

-

Quantification : The fluorescence intensity within the cells can be quantified using flow cytometry or a microplate reader to determine the extent of cellular uptake.

Mechanism of Action and Signaling Pathways

The photodynamic action of Hematoporphyrin IX dimethyl ester derivatives is initiated by the absorption of light, leading to the generation of cytotoxic ROS. These ROS can induce various forms of cell death, including apoptosis and necrosis. One of the key signaling pathways implicated in the cellular response to PDT with hematoporphyrin derivatives is the PI3K/AKT/mTOR pathway.

PI3K/AKT/mTOR Signaling Pathway in HpD-PDT

Hematoporphyrin derivative-mediated PDT has been shown to downregulate the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway can contribute to the induction of apoptosis and suppression of tumor cell migration.

Caption: PI3K/AKT/mTOR signaling pathway in HpD-PDT.

Experimental Workflow and Logical Relationships

The development and evaluation of Hematoporphyrin IX dimethyl ester derivatives as PDT agents follow a structured workflow, from synthesis to in vivo testing.

Caption: Experimental workflow for evaluating Hematoporphyrin IX dimethyl ester derivatives.

Conclusion

Hematoporphyrin IX dimethyl ester and its derivatives hold promise as effective photosensitizers for photodynamic therapy. Their synthesis allows for the tuning of physicochemical properties to potentially enhance cellular uptake and photodynamic efficacy. While there is a need for more specific quantitative data on the dimethyl ester derivatives themselves, the existing knowledge on the broader class of hematoporphyrin derivatives provides a strong foundation for future research. The protocols and pathways outlined in this guide offer a framework for the systematic evaluation and development of these compounds as next-generation PDT agents. Further investigation into the structure-activity relationships of these derivatives will be crucial for optimizing their therapeutic potential.

The Discovery and History of Hematoporphyrin IX Dimethyl Ester: A Technical Guide

This in-depth technical guide explores the discovery, history, and fundamental experimental protocols associated with Hematoporphyrin (B191378) IX dimethyl ester. It is intended for researchers, scientists, and drug development professionals working in the fields of photodynamic therapy, oncology, and medicinal chemistry. This document provides a historical context, key quantitative data, detailed experimental methodologies, and visual representations of the core chemical processes.

A Legacy in Porphyrin Chemistry: Discovery and Historical Context

The story of Hematoporphyrin IX dimethyl ester is intrinsically linked to the broader history of porphyrin chemistry, a field largely pioneered by the Nobel laureate Hans Fischer. Porphyrins, a class of organic compounds characterized by their large aromatic ring structure, are fundamental to many biological processes, with the most famous example being heme, the pigment in red blood cells.

The journey began with the isolation and structural elucidation of heme. Early researchers in the 19th and early 20th centuries worked to understand the structure of this vital molecule. Hematoporphyrin IX itself can be derived from hemin (B1673052) (the chloride salt of heme) through a process of hydrolysis. This reaction, typically carried out in the presence of a strong acid like sulfuric acid and acetic acid, replaces the vinyl groups of protoporphyrin IX (the porphyrin found in heme) with hydroxyethyl (B10761427) groups.

The development of Hematoporphyrin IX dimethyl ester was a logical and crucial next step. The esterification of the two carboxylic acid side chains of Hematoporphyrin IX to form the dimethyl ester significantly alters the molecule's solubility and chromatographic behavior. This modification makes it more soluble in a wider range of organic solvents, which greatly facilitates its purification and handling in a laboratory setting. This improved manageability was critical for subsequent research and the development of related photosensitizers. The pioneering work on the synthesis and characterization of various porphyrins, including hematoporphyrin derivatives, was extensively carried out in the laboratory of Hans Fischer.

The true significance of hematoporphyrin derivatives, including the dimethyl ester, emerged with the advent of photodynamic therapy (PDT). In the mid-20th century, researchers discovered that certain porphyrins could accumulate in tumor tissues and, when activated by light of a specific wavelength, generate reactive oxygen species that are toxic to cancer cells. Hematoporphyrin Derivative (HpD), a complex mixture derived from hematoporphyrin, was one of the first photosensitizers to be widely studied and used in clinical PDT. Hematoporphyrin IX dimethyl ester served as a crucial, purified starting material and reference compound in the chemical analysis and preparation of these early photosensitizing agents.

Quantitative Data and Physicochemical Properties

The following table summarizes the key quantitative and physicochemical properties of Hematoporphyrin IX dimethyl ester. This data is essential for its identification, characterization, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₃₆H₄₂N₄O₆ |

| Molecular Weight | 626.75 g/mol |

| Appearance | Dark purple to reddish-brown crystalline solid |

| Melting Point | 212-215 °C |

| Solubility | Soluble in chloroform, dichloromethane (B109758), THF, and other organic solvents. Insoluble in water. |

| UV-Vis Absorption (in CH₂Cl₂) | Soret Band: ~402 nm; Q-Bands: ~500 nm, ~534 nm, ~568 nm, ~622 nm |

| Molar Extinction Coefficient (ε) | Varies by solvent and wavelength. The Soret band has the highest intensity. |

| Fluorescence Emission (in CH₂Cl₂) | ~625 nm and ~690 nm |

Core Experimental Protocols

The following sections detail the standard laboratory protocols for the synthesis and purification of Hematoporphyrin IX dimethyl ester.

Synthesis from Hemin

This protocol describes the conversion of commercially available hemin to Hematoporphyrin IX, followed by esterification to yield the dimethyl ester.

Materials and Reagents:

-

Hemin

-

Glacial Acetic Acid

-

30% HBr in Acetic Acid

-

Sodium Acetate (B1210297)

-

Sulfuric Acid (concentrated)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

Procedure:

-

Preparation of Hematoporphyrin IX:

-

Dissolve hemin in a mixture of glacial acetic acid and 30% HBr in acetic acid in a round-bottom flask.

-

Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or UV-Vis spectroscopy).

-

Carefully pour the reaction mixture into a solution of sodium acetate in water to precipitate the crude Hematoporphyrin IX.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum.

-

-

Esterification to Hematoporphyrin IX Dimethyl Ester:

-

Suspend the crude Hematoporphyrin IX in a mixture of methanol and a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours. The progress of the esterification can be monitored by TLC.

-

After cooling to room temperature, neutralize the reaction mixture by slowly adding it to a saturated sodium bicarbonate solution.

-

Extract the product into dichloromethane.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude Hematoporphyrin IX dimethyl ester.

-

Purification by Column Chromatography

Materials and Reagents:

-

Crude Hematoporphyrin IX dimethyl ester

-

Silica (B1680970) gel (for column chromatography)

-

Dichloromethane (DCM)

-

Methanol

-

Chromatography column

-

Collection tubes

Procedure:

-

Column Packing: Prepare a silica gel slurry in dichloromethane and pack it into a chromatography column.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system, typically a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol in DCM).

-

Fraction Collection: Collect the fractions as they elute from the column. The main product, Hematoporphyrin IX dimethyl ester, will appear as a distinct colored band.

-

Analysis: Analyze the collected fractions by TLC or UV-Vis spectroscopy to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified Hematoporphyrin IX dimethyl ester as a solid.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Hematoporphyrin IX Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematoporphyrin (B191378) IX dimethyl ester (HPDME) is a synthetic derivative of hematoporphyrin IX, a naturally occurring porphyrin. Porphyrins are a class of macrocyclic organic compounds characterized by their profound light-absorbing properties in the visible region of the electromagnetic spectrum. This characteristic makes them highly effective photosensitizers, molecules that, upon light absorption, can induce chemical reactions in their surroundings. HPDME, in particular, has garnered significant interest in the field of photodynamic therapy (PDT), a non-invasive therapeutic modality for various cancers and other diseases. This technical guide provides a comprehensive overview of the core photophysical and photochemical properties of Hematoporphyrin IX dimethyl ester, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.

Core Photophysical and Photochemical Principles

The therapeutic efficacy of Hematoporphyrin IX dimethyl ester in photodynamic therapy is fundamentally governed by its interaction with light and subsequent energy transfer processes. Upon absorption of a photon of appropriate energy, the HPDME molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). From this short-lived excited state, the molecule can undergo several competing processes:

-

Fluorescence: The molecule can relax back to the ground state by emitting a photon, a process known as fluorescence. The efficiency of this process is quantified by the fluorescence quantum yield (Φf).

-

Internal Conversion: The excited molecule can lose energy as heat and return to the ground state without emitting light.

-

Intersystem Crossing: The molecule can undergo a spin-inversion to a longer-lived excited triplet state (T₁). This process is crucial for the photochemical activity of the photosensitizer.

The triplet state of HPDME is the primary initiator of the photochemical reactions in PDT. It can participate in two main types of reactions:

-

Type I Reaction: The excited triplet state photosensitizer can directly react with a substrate, such as a biological molecule, to produce radical ions through electron transfer.

-

Type II Reaction: The triplet state photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), which is abundant in most biological tissues, to generate highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can cause significant damage to cellular components, leading to cell death. For most porphyrin-based photosensitizers, the Type II mechanism is considered the dominant pathway in PDT.

The efficiency of singlet oxygen generation is a critical parameter for a photosensitizer and is quantified by the singlet oxygen quantum yield (ΦΔ).

Quantitative Photophysical and Photochemical Data

The photophysical and photochemical properties of Hematoporphyrin IX dimethyl ester are highly dependent on its molecular environment, particularly the solvent. The following tables summarize key quantitative data for HPDME and closely related compounds in various solvents.

Table 1: Absorption and Emission Properties of Hematoporphyrin IX Dimethyl Ester and Related Compounds

| Solvent | Compound | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Molar Extinction Coefficient at Soret Peak (ε, M⁻¹cm⁻¹) | Fluorescence Emission (λ_em, nm) | Fluorescence Quantum Yield (Φf) |

| Chloroform | Protoporphyrin IX dimethyl ester¹ | 408 | 506, 541, 576, 631 | 166,000 | 634, 700 | 0.06 |

| N,N-Dimethylformamide (DMF) | Hematoporphyrin IX dimethyl ester | ~400 | ~500, 535, 570, 623 | Not Reported | ~620 | Not Reported |

| Dimethyl sulfoxide (B87167) (DMSO) | Hematoporphyrin derivative (BL-1)² | 401 | 498, 532, 569, 622 | Not Reported | 620 | Not Reported |

| Methanol | Protoporphyrin IX dimethyl ester¹ | Not Reported | Not Reported | Not Reported | Not Reported | 0.1 |

¹Data for Protoporphyrin IX dimethyl ester is provided as a close structural analog to Hematoporphyrin IX dimethyl ester. ²Data for a closely related hematoporphyrin derivative.

Table 2: Photochemical Properties of Hematoporphyrin IX Dimethyl Ester

| Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |

| N,N-Dimethylformamide (DMF) | 0.60 |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the photophysical and photochemical properties of Hematoporphyrin IX dimethyl ester.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (Soret and Q-bands) and molar extinction coefficients of HPDME.

Materials:

-

Hematoporphyrin IX dimethyl ester

-

Spectroscopic grade solvents (e.g., chloroform, DMSO, methanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of HPDME of a known concentration (e.g., 1 mM) in the desired solvent.

-

Serial Dilutions: Perform serial dilutions of the stock solution to obtain a series of solutions with concentrations typically ranging from 1 µM to 10 µM.

-

Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that covers the Soret and Q-bands of the porphyrin (typically 350-700 nm). Use the pure solvent as a blank to zero the instrument.

-

Measurement: Record the absorbance spectra for each of the diluted solutions.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q-bands.

-

According to the Beer-Lambert law (A = εcl), plot absorbance at the Soret band maximum versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maxima and the relative fluorescence quantum yield (Φf) of HPDME.

Materials:

-

Hematoporphyrin IX dimethyl ester solution of known absorbance (typically A < 0.1 at the excitation wavelength to avoid inner filter effects)

-

A fluorescent standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

-

Spectroscopic grade solvents

-

Quartz cuvettes (1 cm path length)

-

Fluorometer

Procedure:

-

Sample and Standard Preparation: Prepare a solution of HPDME and a solution of the fluorescent standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be measured and kept low (ideally below 0.1).

-

Fluorometer Setup: Set the excitation wavelength to a value where both the sample and the standard absorb light (e.g., at the Soret band of HPDME). Set the emission scan range to cover the expected fluorescence of the sample.

-

Measurement: Record the fluorescence emission spectrum of the solvent blank, the standard, and the HPDME solution.

-

Data Analysis:

-

Subtract the solvent blank spectrum from both the standard and the sample spectra.

-

Integrate the area under the corrected emission spectra for both the standard (F_std) and the sample (F_smp).

-

The fluorescence quantum yield of the sample (Φf_smp) can be calculated using the following equation:

Φf_smp = Φf_std * (F_smp / F_std) * (A_std / A_smp) * (n_smp / n_std)²

where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent.

-

Singlet Oxygen Quantum Yield Determination

Objective: To determine the singlet oxygen quantum yield (ΦΔ) of HPDME using a chemical trapping method with 1,3-diphenylisobenzofuran (B146845) (DPBF).

Materials:

-

Hematoporphyrin IX dimethyl ester

-

1,3-Diphenylisobenzofuran (DPBF)

-

A reference photosensitizer with a known ΦΔ in the same solvent (e.g., Methylene Blue in methanol, ΦΔ = 0.52)

-

Spectroscopic grade solvent (e.g., DMF)

-

Quartz cuvettes

-

UV-Visible spectrophotometer

-

Light source with a specific wavelength for excitation (e.g., a laser or a filtered lamp)

Procedure:

-

Solution Preparation: Prepare solutions of HPDME and the reference photosensitizer with the same absorbance at the irradiation wavelength. To each solution, add a known concentration of DPBF.

-

Initial Absorbance: Record the initial UV-Vis absorption spectrum of the solution, paying close attention to the absorbance of DPBF (typically around 410-415 nm).

-

Irradiation: Irradiate the solution with the light source for a set period.

-

Absorbance Measurement: After irradiation, immediately record the UV-Vis absorption spectrum again to measure the decrease in DPBF absorbance due to its reaction with singlet oxygen.

-

Kinetic Analysis: Repeat steps 3 and 4 at several time intervals. Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time. The slope of this plot is proportional to the rate of DPBF consumption.

-

Quantum Yield Calculation: The singlet oxygen quantum yield of HPDME (ΦΔ_smp) can be calculated relative to the reference (ΦΔ_ref) using the following equation:

ΦΔ_smp = ΦΔ_ref * (k_smp / k_ref)

where k is the rate constant (slope) of DPBF decomposition for the sample and the reference.

Visualizations

Jablonski Diagram

The following diagram illustrates the key photophysical processes that Hematoporphyrin IX dimethyl ester undergoes upon light absorption.

Caption: Jablonski diagram of Hematoporphyrin IX dimethyl ester.

Experimental Workflow for Singlet Oxygen Quantum Yield Measurement

This diagram outlines the key steps in determining the singlet oxygen quantum yield using the DPBF method.

Caption: Workflow for ΦΔ measurement.

PDT-Induced Signaling Pathway

Photodynamic therapy with Hematoporphyrin IX dimethyl ester can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which can modulate key cellular signaling pathways such as the PI3K/AKT/mTOR pathway.

Caption: HPDME-PDT and the PI3K/AKT/mTOR pathway.

Conclusion

Hematoporphyrin IX dimethyl ester exhibits favorable photophysical and photochemical properties that make it a potent photosensitizer for photodynamic therapy. Its strong absorption in the visible spectrum, coupled with an efficient generation of singlet oxygen, underlies its therapeutic utility. This guide has provided a summary of its key quantitative parameters, detailed experimental protocols for their determination, and visual representations of the fundamental processes involved. A thorough understanding of these properties is paramount for the rational design of new photosensitizers and the optimization of PDT protocols for enhanced therapeutic outcomes. Further research to fully characterize the photophysical properties of HPDME in various biological microenvironments will be crucial for advancing its clinical applications.

Technical Guide: Hematoporphyrin IX Dimethyl Ester in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hematoporphyrin (B191378) IX dimethyl ester, a crucial porphyrin derivative utilized extensively in biomedical research, particularly in the field of photodynamic therapy (PDT). This document details its chemical and physical properties, CAS numbers, and molecular weight. Furthermore, it elucidates the fundamental mechanisms of its action as a photosensitizer, focusing on the generation of reactive oxygen species (ROS) and the subsequent induction of cellular apoptosis through specific signaling pathways. Detailed experimental protocols for the in vitro evaluation of Hematoporphyrin IX dimethyl ester are provided, alongside visual representations of key biological processes and experimental workflows to facilitate a deeper understanding and practical application of this compound in a research setting.

Compound Identification and Properties

Hematoporphyrin IX dimethyl ester is a chemically modified derivative of Hematoporphyrin IX, a naturally occurring precursor in the biosynthesis of heme. The esterification of the two carboxylic acid groups of Hematoporphyrin IX enhances its lipophilicity, which can influence its cellular uptake and localization.

It is important for researchers to note that two CAS numbers are frequently associated with Hematoporphyrin IX dimethyl ester in scientific literature and commercial listings: 32562-61-1 and 5594-29-6 .[1][2][3][4][5] While both refer to the same molecular entity, their usage may vary between suppliers and databases. It is advisable to consider both numbers when searching for this compound.

Table 1: Physicochemical Properties of Hematoporphyrin IX Dimethyl Ester

| Property | Value | Reference |

| Primary CAS Number | 32562-61-1 | [2][6] |

| Alternative CAS Number | 5594-29-6 | [1][4][5][7][8][9] |

| Molecular Formula | C₃₆H₄₂N₄O₆ | [2] |

| Molecular Weight | ~626.75 g/mol | [2][7] |

| Appearance | Deeply colored solid | |

| Purity | Typically ≥97% | [2] |

Mechanism of Action in Photodynamic Therapy

Hematoporphyrin IX dimethyl ester is a potent photosensitizer, a key component in photodynamic therapy (PDT). The therapeutic efficacy of PDT relies on the selective accumulation of the photosensitizer in target tissues, followed by activation with light of a specific wavelength, leading to localized cytotoxicity.

The mechanism of action can be summarized in the following steps:

-

Cellular Uptake and Localization : Following administration, Hematoporphyrin IX dimethyl ester preferentially accumulates in malignant cells.[10] This selective uptake is attributed in part to the enhanced permeability and retention (EPR) effect observed in tumor vasculature. Studies using fluorescence microscopy have shown that the compound localizes within the cytoplasm, with significant accumulation in the mitochondria and nuclear membrane.[10]

-

Photoactivation : Upon exposure to light of an appropriate wavelength (typically in the red region of the visible spectrum), the photosensitizer absorbs a photon and transitions from its ground state to an excited singlet state.

-

Intersystem Crossing : The excited singlet state is short-lived and can undergo intersystem crossing to a more stable, longer-lived excited triplet state.

-

Generation of Reactive Oxygen Species (ROS) : The excited triplet state of the photosensitizer can initiate two types of photochemical reactions:

-

Type I Reaction : The photosensitizer reacts directly with biomolecules, such as lipids or proteins, through electron transfer, generating radical ions which can further react with oxygen to produce ROS.

-

Type II Reaction : The photosensitizer transfers its energy directly to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is considered the predominant pathway for many porphyrin-based photosensitizers.

-

-

Oxidative Stress and Cell Death : The generated ROS, particularly singlet oxygen, are highly cytotoxic. They cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids. This leads to mitochondrial damage, disruption of cellular membranes, and ultimately, cell death through apoptosis or necrosis.

Signaling Pathways in Hematoporphyrin-Mediated PDT

Research has identified key signaling pathways that are modulated by PDT using hematoporphyrin derivatives, leading to apoptosis.

The PI3K/AKT/mTOR Pathway

Studies have demonstrated that PDT with hematoporphyrin derivatives can suppress the viability and migration of cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. Its downregulation contributes to the induction of apoptosis and autophagy in treated cells.

The Intrinsic Apoptosis Pathway

A primary mechanism of cell death induced by hematoporphyrin-mediated PDT is apoptosis. This process is often initiated by mitochondrial damage caused by ROS. Key molecular events include:

-

Upregulation of Bax : The pro-apoptotic protein Bax is upregulated.

-

Downregulation of Bcl-2 : The anti-apoptotic protein Bcl-2 is downregulated, leading to an increased Bax/Bcl-2 ratio.

-

Caspase Activation : This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, leading to the dismantling of the cell.

Experimental Protocols

The following are generalized protocols for common in vitro assays used to evaluate the efficacy of Hematoporphyrin IX dimethyl ester-mediated PDT. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-